molecular formula C9H12Cl2N2 B8333065 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B8333065
M. Wt: 219.11 g/mol
InChI Key: FLJSILVNKXSUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N2 and its molecular weight is 219.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

InChI

InChI=1S/C9H11ClN2.ClH/c1-6-4-9(10)12-8-2-3-11-5-7(6)8;/h4,11H,2-3,5H2,1H3;1H

InChI Key

FLJSILVNKXSUBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1CNCC2)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of crude benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (8.00 g, 23.1 mmol) in DCM (100 mL), 2 M Na2CO3aq (50 mL) was added. The mixture was stirred for 20 min, and then diluted with brine. The products were extracted twice with DCM, and the combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give crude (6.14 g). A solution of the residue and ACEC1 (5.05 mL, 46.3 mmol) in DCE (100 mL) was allowed to stir at 70° C. for 1.5 h under nitrogen. MeOH (50 mL) was added and the mixture was stirred at the same temperature for 1 h. The mixture was cooled to rt and concentrated. The residue was triturated with MeOH (10 mL) and EtOAc (400 mL), and the white solid was collected on a funnel, washed with EtOAc (200 mL), and dried under reduced pressure to give 2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (4.54 g): 1H NMR (400 MHz, DMSO-d6) δ ppm 9.54 (br s, 2 H), 7.33 (s, 1 H), 4.21-4.24 (app t, 2 H), 3.41-3.43 (m, 2 H), 3.05 (t, J=6.57 Hz, 2 H), 2.24 (s, 3 H); MS (ESI+) m/z 183.44 (M+H)+.
Name
benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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